Droxicam

Description

Properties

IUPAC Name |

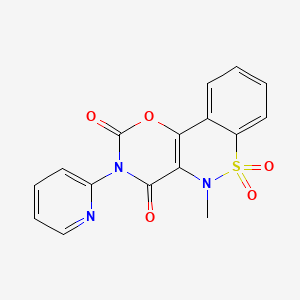

5-methyl-6,6-dioxo-3-pyridin-2-yl-[1,3]oxazino[5,6-c][1,2]benzothiazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5S/c1-18-13-14(10-6-2-3-7-11(10)25(18,22)23)24-16(21)19(15(13)20)12-8-4-5-9-17-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEHFRZLKGRKFAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C3=CC=CC=C3S1(=O)=O)OC(=O)N(C2=O)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238035 | |

| Record name | Droxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90101-16-9 | |

| Record name | Droxicam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90101-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Droxicam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090101169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Droxicam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09215 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Droxicam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DROXICAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F24ADO1E2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Droxicam's Mechanism of Action as a Prodrug: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It functions as a prodrug, being pharmacologically inactive itself but undergoing biotransformation into its active metabolite, piroxicam, following oral administration. This conversion primarily occurs through hydrolysis in the gastrointestinal tract. Piroxicam then exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain. This guide provides an in-depth technical overview of this compound's mechanism of action as a prodrug, including its activation, the pharmacological action of its active metabolite, comparative pharmacokinetic data, and detailed experimental protocols relevant to its study.

This compound's Activation Pathway

This compound is designed to be converted into piroxicam in the body. This bioactivation is a critical step in its mechanism of action.

Hydrolysis in the Gastrointestinal Tract

The primary mechanism for the conversion of this compound to piroxicam is hydrolysis. This chemical reaction takes place in the gastrointestinal tract.[1][2][3] While the specific enzymes responsible for this hydrolysis are not definitively identified in the literature, it is widely understood that ester-type prodrugs are often activated by intestinal esterases, such as carboxylesterases, which are abundant in the intestinal mucosa.[4][5][6] The hydrolysis of the ester group in this compound yields the active piroxicam molecule. Consequently, unchanged this compound is not detected in plasma.[1][2]

Mechanism of Action of Piroxicam

Once activated, piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.

Inhibition of Cyclooxygenase (COX)

Piroxicam is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[7] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, piroxicam reduces the production of these pro-inflammatory prostaglandins.[7]

Quantitative Data: Pharmacokinetic Profile

The prodrug nature of this compound leads to a delayed absorption profile compared to piroxicam, although the overall bioavailability is similar.[1][2]

| Parameter | This compound (as Piroxicam) | Piroxicam | Reference(s) |

| Tmax (Time to Peak Plasma Concentration) | Higher than Piroxicam | 2.44 ± 1.15 h | [2][8] |

| Cmax (Peak Plasma Concentration) | 2.15 ± 0.25 µg/mL (for 20 mg dose) | 2.20 ± 0.36 µg/mL (for 20 mg dose) | [8] |

| AUCt (Area Under the Curve) | 107.42 ± 27.25 µg·h/mL (for 20 mg dose) | 106.81 ± 22.47 µg·h/mL (for 20 mg dose) | [8] |

| Absorption Half-life (t1/2a) | 7.55 h | 1.78 h | [1] |

| Elimination Half-life (t1/2) | 46.84 ± 8.73 h | 48.56 ± 12.78 h | [8] |

| Bioavailability | Equal to Piroxicam | - | [1][2] |

Experimental Protocols

Quantification of Piroxicam in Human Plasma via HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of piroxicam in human plasma samples.

5.1.1 Materials and Reagents

-

Piroxicam and internal standard (e.g., naproxen) reference standards

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid

-

Phosphate buffer (0.1 M, pH 3.2)

-

Human plasma

5.1.2 Chromatographic Conditions

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[9]

-

Mobile Phase: A mixture of 0.1 M phosphate buffer (pH 3.2) and acetonitrile (7:3 ratio).[10]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 330 nm.[10]

-

Injection Volume: 70 µL.[10]

5.1.3 Sample Preparation

-

To 400 µL of plasma, add 25 µL of the internal standard solution.

-

Add 50 µL of 10 mM trichloroacetic acid for protein precipitation.

-

Vortex the mixture for 40 seconds.

-

Centrifuge at 3,000 rpm for 15 minutes.

-

Collect the supernatant for HPLC analysis.[10]

References

- 1. Comparative study of the multiple dose pharmacokinetics and the tolerance of a new NSAID (this compound) versus piroxicam in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. scispace.com [scispace.com]

- 10. scielo.br [scielo.br]

Droxicam's Cyclooxygenase Inhibition Pathway: A Technical Guide

Introduction

Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, previously utilized for the management of pain and inflammation associated with musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis.[1][2][3][4] A critical aspect of its pharmacology is that this compound functions as a prodrug.[1][2][3][4][5] In the gastrointestinal tract, it undergoes hydrolysis to its active metabolite, Piroxicam.[1][3][5] It is Piroxicam that exerts the therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes.[1][2][6] This guide provides an in-depth examination of this mechanism, tailored for researchers and drug development professionals.

Mechanism of Action: From Prodrug to Active Inhibitor

The primary mechanism of this compound involves two sequential stages: metabolic activation followed by enzyme inhibition.

-

Prodrug Conversion: After oral administration, this compound is converted into the active drug, Piroxicam, through the hydrolysis of its ester group within the gastrointestinal tract.[1][3][4][5] This conversion is a prerequisite for its pharmacological activity. The design as a prodrug was intended to potentially reduce direct contact of the active agent with the gastric mucosa, aiming for better gastrointestinal tolerance.[3]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 3. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

The Prodrug Droxicam: An In-Depth Guide to its In Vivo Conversion to Piroxicam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was developed as a prodrug of piroxicam. The rationale behind this approach was to mitigate the gastrointestinal side effects associated with piroxicam by preventing direct contact of the active drug with the gastric mucosa. This technical guide provides a comprehensive overview of the in vivo conversion of this compound to its active metabolite, piroxicam, focusing on the underlying mechanisms, pharmacokinetic profiles across different species, and the experimental methodologies used to study this biotransformation.

Mechanism of Conversion

This compound is designed to remain stable in the acidic environment of the stomach and undergo conversion to piroxicam in the gastrointestinal tract.[1] This biotransformation is a hydrolysis reaction that cleaves the ester group of the this compound molecule, yielding the active drug, piroxicam.[2] While the conversion is known to occur in the gut, the specific enzymatic mediators of this hydrolysis are not definitively identified in the reviewed literature. However, the gastrointestinal tract is known to contain a variety of esterases that could potentially catalyze this reaction.[3] The conversion is highly efficient, as unchanged this compound is not detected in plasma following oral administration.[4] This suggests a complete or near-complete transformation to piroxicam.

Figure 1. Metabolic conversion of this compound to piroxicam and its mechanism of action.

Pharmacokinetic Data

The in vivo conversion of this compound to piroxicam results in pharmacokinetic parameters for piroxicam that are comparable to those observed after direct administration of piroxicam, with the notable exception of a delayed time to reach maximum plasma concentration (Tmax).[4] This delay is a direct consequence of the time required for the hydrolysis of the prodrug.[5] The bioavailability of piroxicam after this compound administration is equivalent to that of piroxicam itself, indicating a complete conversion.[4]

Table 1: Pharmacokinetic Parameters of Piroxicam Following Oral Administration of this compound in Humans

| Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |

| 10 mg (single dose) | Higher than Piroxicam | - | - | Similar to Piroxicam | [4] |

| 20 mg (multiple dose) | - | 2.15 ± 0.25 | 107.42 ± 27.25 | 46.84 ± 8.73 | [6] |

Table 2: Pharmacokinetic Parameters of Piroxicam Following Oral Administration of this compound in Rats

| Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |

| 1 mg/kg (single dose) | - | - | - | - | [5] |

| 20 mg/kg (single dose, I.M. in inflamed rats) | 8 | 7.89 ± 0.22 | - | 20.61 ± 0.921 | [7] |

| 0.5 & 5.0 mg/kg (I.V.) | - | - | - | 13.3 (male), 40.8 (female) | [8] |

Table 3: Pharmacokinetic Parameters of Piroxicam Following Oral Administration of this compound in Dogs

| Dose | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |

| 0.3 mg/kg (single dose) | 3.1 ± 1.0 | - | - | 40.2 | [9] |

| - | - | - | - | 38 ± 18 (male) | [5] |

Experimental Protocols

The study of the in vivo conversion of this compound to piroxicam involves both animal models and human clinical trials. Key experimental procedures include controlled oral administration of the drug and subsequent analysis of biological samples to determine the pharmacokinetic profile of the active metabolite, piroxicam.

In Vivo Oral Administration in Rats (General Protocol)

A common animal model for pharmacokinetic studies is the Sprague-Dawley rat. The following is a generalized protocol for oral administration of this compound.

-

Animal Model: Male or female Sprague-Dawley rats, typically 8-10 weeks old, are used. Animals are housed in a controlled environment with a standard diet and water ad libitum. A period of acclimatization of at least one week is recommended.

-

Dosing:

-

Animals are fasted overnight prior to dosing, with free access to water.

-

This compound is suspended or dissolved in a suitable vehicle, such as a 0.5% carboxymethylcellulose solution.

-

The drug is administered via oral gavage using a stainless steel gavage needle. The volume administered is typically between 5 and 10 mL/kg.[10]

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points post-dosing. A typical sampling schedule might be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours.

-

Blood is collected from the tail vein or via cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Analysis of Piroxicam in Plasma by High-Performance Liquid Chromatography (HPLC)

The concentration of piroxicam in plasma samples is typically determined using a validated HPLC method.

-

Sample Preparation (Liquid-Liquid Extraction): [11]

-

To a 200 µL aliquot of plasma, an internal standard (e.g., another NSAID like naproxen) is added.

-

The sample is acidified, for example with a small volume of 1M hydrochloric acid.

-

An organic solvent (e.g., a mixture of diethyl ether and dichloromethane) is added, and the mixture is vortexed to extract the piroxicam and internal standard.

-

The mixture is centrifuged to separate the organic and aqueous layers.

-

The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is reconstituted in the HPLC mobile phase for injection.

-

-

HPLC Conditions (Example): [12]

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M phosphate buffer, pH adjusted to 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution. A common ratio is 70:30 (buffer:acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detector: UV detector set at a wavelength of approximately 330-360 nm.[12][13]

-

Injection Volume: 20-50 µL.

-

-

Method Validation: The HPLC method must be validated according to ICH guidelines to ensure its reliability. Validation parameters include:[12]

-

Linearity: A calibration curve is constructed by plotting the peak area ratio of piroxicam to the internal standard against the concentration of piroxicam standards. The range should cover the expected concentrations in the study samples.

-

Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations within the calibration range.

-

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Figure 2. Experimental workflow for in vivo pharmacokinetic studies of this compound in rats.

Conclusion

This compound serves as an effective prodrug for piroxicam, undergoing complete and efficient hydrolysis in the gastrointestinal tract to release its active form. This conversion strategy results in a delayed absorption profile for piroxicam but maintains equivalent bioavailability. The study of this in vivo conversion relies on well-established animal models and analytical techniques such as HPLC. A thorough understanding of the biotransformation of this compound is crucial for the development and evaluation of prodrug strategies aimed at improving the therapeutic index of established drugs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Loss of orally administered drugs in GI tract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]

- 8. Effects of dose and sex on the pharmacokinetics of piroxicam in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and pharmacodynamics of piroxicam in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iacuc.wsu.edu [iacuc.wsu.edu]

- 11. scielo.br [scielo.br]

- 12. farmaciajournal.com [farmaciajournal.com]

- 13. scribd.com [scribd.com]

Droxicam: A Technical Guide to Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and analytical methodologies for Droxicam. This compound is a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, functioning as a prodrug for Piroxicam.[1][2]

Chemical Identity and Structure

This compound is an organic heterotricyclic compound designed to improve the gastrointestinal tolerance of its active metabolite, Piroxicam.[3][4] Its chemical structure is characterized by a 2H,5H-[5][6]oxazino[5,6-c][3][5]benzothiazine-2,4(3H)-dione 6,6-dioxide core, substituted with methyl and pyridin-2-yl groups.[3]

| Identifier | Value |

| IUPAC Name | 5-methyl-6,6-dioxo-3-pyridin-2-yl-[5][6]oxazino[5,6-c][3][5]benzothiazine-2,4-dione[3] |

| CAS Number | 90101-16-9[1][2][3] |

| Molecular Formula | C₁₆H₁₁N₃O₅S[1][2][3] |

| Molecular Weight | 357.34 g·mol⁻¹[1][2] |

| Synonyms | Droxicamum, Ombolan, E-3128[2][3] |

| InChI Key | OEHFRZLKGRKFAS-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

As a prodrug, this compound's properties are designed for transit through the upper gastrointestinal tract before converting to the active drug, Piroxicam.[4][5] Consequently, much of the experimental data relates to Piroxicam. The following table summarizes key physicochemical properties.

| Property | This compound Value | Piroxicam Value (for comparison) |

| Physical State | Solid powder[2] | - |

| Water Solubility | 0.0319 mg/mL (Predicted)[7] | - |

| LogP | 1.75 (Predicted)[7] | 1.58 (Experimental)[8] |

| pKa | 0.92 (Strongest Basic, Predicted)[7] | 5.3 - 6.3 (Experimental)[8] |

| Solubility | Soluble in DMSO[2] | - |

Mechanism of Action

This compound exerts its therapeutic effects after in-vivo bioactivation.[6][7]

-

Conversion to Piroxicam : Following oral administration, this compound remains largely intact in the stomach. Upon reaching the intestine, it undergoes hydrolysis of its ester group to convert into Piroxicam, the active moiety.[3][4][7] This prodrug design is intended to reduce direct contact of the active drug with the gastric mucosa, potentially lowering the incidence of local irritation.[4]

-

COX Inhibition : The active Piroxicam is a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2).[2][3]

-

Prostaglandin Synthesis Inhibition : By blocking COX enzymes, Piroxicam prevents the conversion of arachidonic acid into prostaglandins (specifically PGE2), which are key mediators of pain, inflammation, and fever.[3][4][6] This inhibition accounts for this compound's anti-inflammatory, analgesic, and antipyretic properties.[3][7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Droxicam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a prodrug for piroxicam.[1][2][3] Its synthesis and purification are critical processes in ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of this compound, drawing from patent literature and analytical studies. Detailed experimental protocols, quantitative data, and visual representations of the key processes are presented to aid researchers and professionals in the field of drug development and manufacturing.

This compound: An Overview

This compound, chemically known as 5-methyl-3-(2-pyridyl)-2H,5H-[4]oxazino[5,6-c][1]benzothiazine-2,4(3H)-dione 6,6-dioxide, is structurally related to piroxicam.[2] As a prodrug, it is converted to its active form, piroxicam, in the body.[1][2][3] This conversion is a key aspect of its mechanism of action.

Synthesis of this compound

The primary method for the synthesis of this compound is detailed in U.S. Patent 4,563,452. The synthesis is a multi-step process that involves the formation of a key intermediate, 2-isocyanatopyridine, which then reacts with a heterocyclic compound to yield this compound.

Synthesis Pathway

The overall synthetic route can be visualized as a two-step process starting from phenyl pyridin-2-ylcarbamate.

Caption: Overall synthesis pathway of this compound.

Experimental Protocols

The following protocols are based on the descriptions found in the patent literature.

Step 1: Preparation of 2-Isocyanatopyridine

-

Starting Material: Phenyl pyridin-2-ylcarbamate.

-

Procedure: The phenyl pyridin-2-ylcarbamate is heated. The patent suggests this decomposition reaction yields the 2-isocyanatopyridine intermediate. Specific temperatures and reaction times are crucial for optimizing this step and should be determined empirically.

Step 2: Synthesis of this compound

-

Reactants: 2-Isocyanatopyridine and 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide.[5][6]

-

Procedure: The 2-isocyanatopyridine is reacted with the heterocyclic compound. The reaction conditions, including the solvent and temperature, are critical for driving the reaction to completion and maximizing the yield of this compound.

Note: The patent does not provide explicit, step-by-step instructions with precise parameters. The information provided is a general description of the chemical transformation.

Purification of this compound

The purification of this compound is essential to remove unreacted starting materials, by-products, and other impurities to meet pharmaceutical-grade specifications. While specific protocols for this compound are not extensively detailed in the public domain, methods used for the closely related compound, piroxicam, can be adapted. These methods typically involve crystallization and chromatographic techniques.

Purification Workflow

A general workflow for the purification of crude this compound is outlined below.

Caption: General purification workflow for this compound.

Experimental Protocols for Purification

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

-

Solvent Selection: A suitable solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For the related compound piroxicam, various solvents and solvent mixtures have been investigated, including dimethylformamide (DMF), chloroform, and water.[4] A similar solvent screening process would be necessary to identify the optimal system for this compound.

-

Procedure: a. Dissolve the crude this compound in a minimum amount of the chosen hot solvent to form a saturated solution. b. Allow the solution to cool slowly and undisturbed. Crystals of pure this compound should form. c. Collect the crystals by filtration. d. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. e. Dry the crystals, for example, in a vacuum oven.

Chromatographic Purification

For higher purity requirements, chromatographic techniques such as column chromatography can be employed.

-

Stationary Phase: Silica gel is a common stationary phase for the purification of organic compounds.

-

Mobile Phase: A suitable mobile phase (eluent) is chosen to achieve good separation between this compound and its impurities. The selection of the eluent system often involves testing different solvent mixtures of varying polarity.

-

Procedure: a. Prepare a column packed with the stationary phase. b. Dissolve the crude this compound in a small amount of the mobile phase or a suitable solvent and load it onto the column. c. Elute the column with the mobile phase, collecting fractions. d. Monitor the fractions using a suitable analytical technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing pure this compound. e. Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Data Presentation

Due to the limited availability of specific quantitative data for this compound synthesis and purification in the public literature, the following tables are presented as templates. Researchers should populate these tables with their own experimental data.

Table 1: this compound Synthesis Reaction Parameters and Yield

| Parameter | Value |

| Starting Materials | |

| Phenyl pyridin-2-ylcarbamate | e.g., X g, Y mmol |

| 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethyl ester 1,1-dioxide | e.g., A g, B mmol |

| Reaction Conditions | |

| Solvent | e.g., Toluene |

| Temperature | e.g., 110 °C |

| Reaction Time | e.g., 6 hours |

| Product | |

| Crude Yield (g) | e.g., Z g |

| Crude Yield (%) | e.g., N % |

Table 2: this compound Purification Data

| Purification Method | Solvent/Mobile Phase | Yield (%) | Purity (%) |

| Recrystallization | e.g., Ethanol/Water | e.g., 85% | e.g., 98.5% |

| Column Chromatography | e.g., Silica gel, Hexane:Ethyl Acetate (1:1) | e.g., 70% | e.g., >99.5% |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | Refer to published spectra for detailed chemical shifts and coupling constants. |

| ¹³C NMR | Refer to published spectra for detailed chemical shifts. |

| Mass Spectrometry (MS) | Molecular Ion Peak (m/z): 357.0419 [M+H]⁺ |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for functional groups (e.g., C=O, SO₂, aromatic rings). |

Quality Control and Analysis

To ensure the quality of the synthesized and purified this compound, a range of analytical techniques should be employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities. A validated, stability-indicating HPLC method should be developed.

-

Spectroscopic Methods (NMR, MS, IR): These methods are used to confirm the identity and structure of the this compound molecule.

-

Melting Point: The melting point of the purified this compound should be sharp and within a narrow range, indicating high purity.

-

Residual Solvent Analysis: Gas chromatography (GC) is typically used to quantify the amount of residual solvents from the synthesis and purification processes to ensure they are below the limits specified by regulatory guidelines.

Conclusion

The synthesis and purification of this compound are critical steps in the production of this important NSAID. While the patent literature provides a foundational route for its synthesis, detailed experimental optimization and the development of robust purification protocols are necessary to achieve high-purity this compound suitable for pharmaceutical use. This guide offers a framework for researchers and drug development professionals to approach the synthesis and purification of this compound, emphasizing the importance of rigorous experimental design, data collection, and analytical characterization. Further research into optimizing the synthesis and developing specific, high-yield purification methods for this compound is warranted.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Patent Public Search | USPTO [uspto.gov]

- 4. Lyophilization monophase solution technique for improvement of the solubility and dissolution of piroxicam - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide | C11H11NO5S | CID 54676532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide | C12H13NO5S | CID 54679348 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Historical Development of Droxicam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, was developed as a prodrug of piroxicam. The rationale behind its development was to improve the gastrointestinal tolerance of piroxicam while maintaining its therapeutic efficacy in treating inflammatory conditions such as rheumatoid arthritis and osteoarthritis. This technical guide provides a comprehensive overview of the historical development of this compound, detailing its synthesis, mechanism of action, preclinical and clinical evaluation, and eventual market withdrawal in many countries due to concerns of hepatotoxicity.

Introduction and Rationale for Development

Piroxicam, a potent NSAID, has been widely used for the management of pain and inflammation. However, its use is associated with a significant risk of gastrointestinal adverse effects. This compound was designed to be a prodrug that is converted to piroxicam in the body, with the hypothesis that this would reduce direct contact of the active drug with the gastric mucosa and thereby improve its safety profile.[1]

Synthesis of this compound

The synthesis of this compound involves the reaction of 2-isocyanatopyridine with a heterocyclic compound. Specifically, when heated, phenyl pyridin-2-ylcarbamate decomposes to 2-isocyanatopyridine, which then reacts with 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide to yield this compound.

Mechanism of Action

This compound itself is pharmacologically inactive. After oral administration, it undergoes hydrolysis of its ester group in the intestine to form the active metabolite, piroxicam.[2][3] Piroxicam then exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

Signaling Pathway of this compound's Action

References

- 1. Double-blind crossover comparison of piroxicam and indomethacin in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A clinical trial comparing a new NSAID (this compound) and piroxicam in spinal osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis - PMC [pmc.ncbi.nlm.nih.gov]

Droxicam: A Comprehensive Pharmacological Profile and Classification

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Droxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class, developed as a prodrug of piroxicam.[1][2] It was designed to exert anti-inflammatory, analgesic, and antipyretic effects while potentially offering a better gastric tolerance profile than its active metabolite, piroxicam.[3][4] this compound undergoes hydrolysis in the gastrointestinal tract to release piroxicam, which then acts systemically by inhibiting cyclooxygenase (COX) enzymes.[3][5] Clinically evaluated for musculoskeletal disorders like osteoarthritis and rheumatoid arthritis, its therapeutic use was ultimately curtailed in many countries due to associations with significant hepatotoxicity.[5][6] This document provides a detailed technical overview of this compound's pharmacological profile, classification, mechanism of action, pharmacokinetic properties, and the experimental methodologies used in its evaluation.

Classification

This compound is systematically classified within established pharmacological and chemical taxonomies. Its primary classification is as a non-steroidal anti-inflammatory drug of the oxicam chemical subclass.

Anatomical Therapeutic Chemical (ATC) Classification

The World Health Organization (WHO) assigns this compound the following ATC code, placing it within the musculoskeletal system category.[7][8]

| Level | Code | Description |

| 1st (Anatomical Main Group) | M | Musculo-skeletal system |

| 2nd (Therapeutic Subgroup) | M01 | Anti-inflammatory and antirheumatic products |

| 3rd (Pharmacological Subgroup) | M01A | Anti-inflammatory and antirheumatic products, non-steroids |

| 4th (Chemical Subgroup) | M01AC | Oxicams |

| 5th (Chemical Substance) | M01AC04 | This compound |

MeSH Pharmacological Classification

According to the Medical Subject Headings (MeSH) classification, this compound falls under several pharmacological actions, reflecting its therapeutic effects.[7]

| MeSH Pharmacological Action | Description |

| Anti-Inflammatory Agents, Non-Steroidal | Agents that possess anti-inflammatory, analgesic, and antipyretic properties by inhibiting prostaglandin synthesis.[7] |

| Cyclooxygenase Inhibitors | Compounds that inhibit the cyclooxygenase enzymes (COX-1 and COX-2), blocking the conversion of arachidonic acid to prostaglandins.[7] |

| Analgesics, Non-Narcotic | Pain-relieving agents that are not derived from opium. |

| Platelet Aggregation Inhibitors | Substances that prevent platelets from clumping together, a secondary effect of COX-1 inhibition.[7] |

Pharmacological Profile

Pharmacodynamics

This compound itself is pharmacologically inactive. Its therapeutic effects are mediated entirely by its active metabolite, piroxicam.[6] The primary mechanism of action is the inhibition of prostaglandin biosynthesis.[3][6]

Mechanism of Action: Upon oral administration, this compound is hydrolyzed in the gastrointestinal tract, releasing piroxicam.[3] Piroxicam then exerts its anti-inflammatory effect by reversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][5][9] This inhibition prevents the conversion of arachidonic acid into prostaglandin H2, the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.[7][9] The drug has been shown to specifically inhibit the synthesis of prostaglandin E2 (PGE2).[3][6][10] This mechanism accounts for its anti-inflammatory, analgesic, and antipyretic properties.[7]

Pharmacokinetics

As a prodrug, this compound's pharmacokinetic profile is characterized by its conversion to piroxicam. Unchanged this compound is not detected in plasma following oral administration.[11]

Absorption: this compound is absorbed from the gastrointestinal tract, where it is simultaneously converted to piroxicam.[5][11] This conversion process results in a delayed time to peak plasma concentration (Tmax) for piroxicam compared to when piroxicam is administered directly.[11] The bioavailability of piroxicam following this compound administration is equivalent to that of direct piroxicam administration.[5][6][11] Altering the rate of gastric emptying can affect the Tmax but does not change the overall extent of absorption (bioavailability).[11]

Distribution, Metabolism, and Excretion: Once converted to piroxicam, the pharmacokinetic properties are those of the active drug. Piroxicam has a small volume of distribution and low plasma clearance.[12] It is extensively bound to plasma proteins. Metabolism occurs primarily in the liver via the CYP2C9 enzyme to form an inactive metabolite, 5'-hydroxypiroxicam.[13] Piroxicam has a notably long elimination half-life, ranging from 30 to 70 hours, which allows for once-daily dosing.[12]

| Parameter | Value | Species | Notes |

| Tmax (piroxicam) | ~7.0 - 11.1 hours | Human | Time to peak plasma concentration of the active metabolite after this compound administration.[5][14] |

| Bioavailability | Equivalent to piroxicam | Human, Rat, Dog | The total amount of active drug reaching systemic circulation is the same as for piroxicam.[11][14] |

| Metabolism | Hydrolysis to piroxicam | Human | Occurs in the gastrointestinal tract.[5][7] |

| Active Metabolite | Piroxicam | - | This compound is a prodrug.[1] |

| Piroxicam Half-Life | 30 - 70 hours | Human | The long half-life of the active metabolite allows for sustained effects.[12] |

digraph "Droxicam_Pharmacokinetics" {

graph [bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=9, color="#202124"];

Oral [label="Oral Administration\nof this compound"];

GIT [label="Gastrointestinal Tract\n(Stomach, Intestine)"];

Conversion [label="Hydrolysis:\nthis compound -> Piroxicam"];

Absorption [label="Systemic Absorption\n(Piroxicam)"];

Distribution [label="Distribution to\nTarget Tissues"];

Action [label="COX Inhibition\n(Pharmacological Effect)", fillcolor="#FBBC05", fontcolor="#202124"];

Metabolism [label="Hepatic Metabolism\n(CYP2C9)"];

Excretion [label="Renal Excretion\nof Metabolites"];

Oral -> GIT;

GIT -> Conversion;

Conversion -> Absorption;

Absorption -> Distribution;

Distribution -> Action;

Distribution -> Metabolism [label="Circulation"];

Metabolism -> Excretion;

}```

Caption: Pharmacokinetic workflow of this compound.

Therapeutic Efficacy and Clinical Applications

This compound was indicated for the relief of pain and inflammation in chronic inflammatory conditions.

- Primary Indications: Rheumatoid arthritis and osteoarthritis.

- Clinical Efficacy: Clinical trials demonstrated that this compound (typically at 20 mg/day) has analgesic and anti-inflammatory effects comparable to other established NSAIDs.

- In a 4-week study on osteoarthritis, this compound was as effective as tenoxicam (20 mg/day), with a slight predominance in decreasing pain and functional limitation.

- An 8-week, double-blind trial in patients with spinal osteoarthritis found no statistically significant differences in efficacy between this compound (20 mg/day) and piroxicam (20 mg/day), with both drugs significantly improving all pain and stiffness parameters.

- A 9-week study in rheumatoid arthritis patients concluded that this compound (20 mg/day) was as effective as indomethacin (100 mg/day).

Safety and Toxicology

- Gastrointestinal Tolerance: As a prodrug, this compound was hypothesized to have less direct contact with the gastric mucosa, potentially reducing gastrointestinal side effects. Studies indicated that this compound was better tolerated than piroxicam, with a gastrolesive potential in rats reported to be 10 times lower. An analysis of eight clinical trials found a lower frequency of adverse gastrointestinal events for this compound compared to control drugs like piroxicam and diclofenac.

- Hepatotoxicity: Despite its favorable gastrointestinal profile, this compound's clinical use was marred by reports of significant hepatic toxicity. This severe adverse effect ultimately led to its withdrawal from the market in many countries.

Key Experimental Protocols

The pharmacological properties of this compound and its active metabolite have been characterized using a range of standard preclinical models.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the acute anti-inflammatory activity of NSAIDs.

Objective: To assess the ability of a test compound to inhibit edema formation following injection of a phlogistic agent (carrageenan).

Methodology:

- Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment, with water ad libitum.

- Acclimatization & Grouping: Animals are acclimatized to the laboratory environment. They are then randomly divided into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin or Piroxicam), and this compound-treated groups at various doses.

- Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

- Drug Administration: The test compound (this compound), vehicle, or positive control is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

- Induction of Inflammation: 0.1 mL of a 1% w/v solution of lambda-carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

- Paw Volume Measurement: Paw volume is measured again at specific time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

- Data Analysis: The increase in paw volume (edema) is calculated as the difference between the post-injection and baseline measurements. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula:

- % Inhibition = [(V_c - V_t) / V_c] x 100

- Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

digraph "Experimental_Workflow" {

graph [bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"];

edge [fontname="Arial", fontsize=9, color="#202124"];

Start [label="Start: Select Rats", shape=ellipse, fillcolor="#34A853"];

Acclimate [label="Acclimatize Animals\n(>48 hours)"];

Group [label="Randomize into Groups\n(Control, this compound, etc.)"];

Measure1 [label="Measure Baseline\nPaw Volume (V0)"];

Admin [label="Administer Drug/Vehicle\n(Time = -1 hr)"];

Inject [label="Inject Carrageenan\n(Time = 0 hr)", fillcolor="#EA4335"];

Measure2 [label="Measure Paw Volume\n(V1, V2, V3...)\nat 1, 2, 3, 4, 5 hrs"];

Calculate [label="Calculate Edema\n(ΔV = Vt - V0)"];

Analyze [label="Calculate % Inhibition\nvs. Control Group"];

End [label="End: Report Results", shape=ellipse, fillcolor="#34A853"];

Start -> Acclimate;

Acclimate -> Group;

Group -> Measure1;

Measure1 -> Admin;

Admin -> Inject;

Inject -> Measure2;

Measure2 -> Calculate;

Calculate -> Analyze;

Analyze -> End;

}

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the inhibitory potency of a compound against the COX-1 and COX-2 isoforms.

Objective: To quantify the concentration of the test compound required to inhibit 50% of the activity (IC50) of COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Recombinant human COX-1 and COX-2 enzymes are commonly used. Alternatively, cellular models can be employed (e.g., human whole blood).

-

COX-1 Activity (Thromboxane B2 Measurement):

-

Human whole blood is allowed to clot at 37°C for 60 minutes, which induces platelet activation and COX-1-mediated synthesis of Thromboxane A2 (TXA2), which is rapidly hydrolyzed to the stable Thromboxane B2 (TXB2).

-

The reaction is performed in the presence of various concentrations of the test compound (Piroxicam, as this compound is inactive in vitro).

-

The reaction is stopped, serum is collected, and TXB2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

COX-2 Activity (Prostaglandin E2 Measurement):

-

Human whole blood is incubated with lipopolysaccharide (LPS) for 24 hours to induce the expression of the COX-2 enzyme.

-

The LPS-primed blood is then incubated with various concentrations of the test compound.

-

Arachidonic acid is added to initiate the prostaglandin synthesis reaction.

-

The reaction is stopped, plasma is collected, and PGE2 levels are quantified by ELISA.

-

Data Analysis:

-

Concentration-response curves are generated by plotting the percentage inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) against the log concentration of the test compound.

-

The IC50 value for each isoform is determined from the resulting sigmoidal curve using non-linear regression analysis.

-

The COX-2/COX-1 selectivity ratio (IC50 COX-2 / IC50 COX-1) is calculated to determine the compound's isoform selectivity.

Conclusion

This compound is a well-characterized NSAID of the oxicam class, acting as a prodrug for piroxicam. Its pharmacological profile is defined by the potent, non-selective COX inhibition of its active metabolite, which confers effective anti-inflammatory and analgesic properties demonstrated in preclinical models and clinical trials for osteoarthritis and rheumatoid arthritis. Its design as a prodrug successfully provided a tangible benefit in gastrointestinal tolerability compared to piroxicam. However, the emergence of severe hepatotoxicity as a major adverse effect has precluded its widespread clinical use. The study of this compound offers valuable insights into the principles of prodrug design aimed at mitigating specific adverse effects and the critical importance of comprehensive, long-term safety evaluation in drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 7. This compound | C16H11N3O5S | CID 65679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ATCDDD - ATC/DDD Index [atcddd.fhi.no]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of oxicam nonsteroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinPGx [clinpgx.org]

- 14. researchgate.net [researchgate.net]

Droxicam's Interaction with Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a prodrug for piroxicam.[1][2] Its therapeutic effects, including analgesic, anti-inflammatory, and antipyretic actions, are fundamentally linked to the modulation of prostaglandin synthesis.[3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its interaction with the cyclooxygenase (COX) enzymes and the subsequent impact on the prostaglandin cascade. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows.

Introduction: The Role of Prostaglandins in Inflammation

Prostaglandins are a group of lipid compounds that are derived from fatty acids and play a crucial role in various physiological and pathological processes. In the context of inflammation, prostaglandins are key mediators, contributing to the classic signs of inflammation: redness, swelling, heat, and pain. Their synthesis is initiated in response to inflammatory stimuli, which activate phospholipase enzymes to release arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes into unstable intermediates, which are further converted to various prostaglandins and thromboxanes.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. Its upregulation leads to the production of prostaglandins that mediate inflammation and pain.

Mechanism of Action of this compound

This compound itself is an inactive prodrug that undergoes hydrolysis in the gastrointestinal tract to form its active metabolite, piroxicam.[1][2][4] Piroxicam is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[5][6] By binding to the active site of these enzymes, piroxicam prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for all other prostaglandins. This inhibition of prostaglandin synthesis is the primary mechanism underlying the anti-inflammatory, analgesic, and antipyretic properties of this compound.[3] Specifically, the inhibition of prostaglandin E2 (PGE2) synthesis is a key factor in its therapeutic effects.[3]

Signaling Pathway of Prostaglandin Synthesis and this compound/Piroxicam Inhibition

Quantitative Data: COX-1 and COX-2 Inhibition

The inhibitory potency of NSAIDs is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC50 values for piroxicam, the active metabolite of this compound, have been determined in various in vitro systems. It is important to note that these values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Experimental System | Reference |

| Piroxicam | 47 | 25 | 1.9 | Human peripheral monocytes | [6] |

| Piroxicam | - | 4.4 | - | Human articular chondrocytes (IL-1 stimulated) | [7] |

| Piroxicam | - | - | ~0.08 | Human whole blood assay | [8] |

| Piroxicam | - | - | ~3 | Biochemical assay | [9] |

Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio provides an indication of the drug's selectivity; a ratio less than 1 suggests selectivity for COX-1, while a ratio greater than 1 suggests selectivity for COX-2.

The data indicates that piroxicam is a non-selective COX inhibitor, with some studies suggesting a slight preference for COX-2, while others indicate a preference for COX-1. This lack of high selectivity for COX-2 is consistent with the gastrointestinal side effects associated with piroxicam, which are primarily due to the inhibition of the protective prostaglandins synthesized by COX-1 in the gastric mucosa.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the interaction of this compound/piroxicam with prostaglandin synthesis.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay is a widely used method to assess the inhibitory effects of NSAIDs in a physiologically relevant environment.

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay (Thromboxane B2 Measurement):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle control.

-

Blood is allowed to clot at 37°C for a specified time (e.g., 1 hour) to induce platelet aggregation and thromboxane A2 (TXA2) synthesis via the COX-1 pathway.

-

The reaction is stopped by placing the samples on ice and adding a COX inhibitor like indomethacin.

-

Samples are centrifuged, and the serum is collected.

-

The stable metabolite of TXA2, thromboxane B2 (TXB2), is measured in the serum using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[10]

-

-

COX-2 Assay (Prostaglandin E2 Measurement):

-

Aliquots of heparinized whole blood are pre-incubated with aspirin to irreversibly inactivate COX-1.

-

Lipopolysaccharide (LPS) is added to the blood samples to induce the expression of COX-2 in monocytes.

-

Various concentrations of the test compound or vehicle control are added, and the samples are incubated at 37°C for a specified period (e.g., 24 hours).[10]

-

The reaction is stopped, and plasma is separated by centrifugation.

-

Prostaglandin E2 (PGE2) levels in the plasma are measured by ELISA or RIA as an indicator of COX-2 activity.[10][11]

-

-

Data Analysis:

-

The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.

-

IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Experimental Workflow for Human Whole Blood Assay

Prostaglandin E2 (PGE2) Inhibition Assay in Cell Culture

This assay measures the ability of a compound to inhibit PGE2 production in a cell-based system.

Objective: To determine the effect of a test compound on PGE2 synthesis in cultured cells.

Methodology:

-

Cell Culture: A suitable cell line that expresses COX enzymes (e.g., human articular chondrocytes, macrophages) is cultured to near confluence in appropriate media.[7]

-

Stimulation (for COX-2): To measure COX-2 inhibition, cells are typically stimulated with an inflammatory agent like interleukin-1 (IL-1) or LPS to induce COX-2 expression. For COX-1 activity, unstimulated cells can be used.[7]

-

Compound Incubation: The cultured cells are washed and then incubated with various concentrations of the test compound (e.g., piroxicam) or a vehicle control for a specified period.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme immunoassay (EIA) or ELISA kit.[7][12] The principle of these assays involves the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody. The amount of labeled PGE2 bound to the antibody is inversely proportional to the amount of PGE2 in the sample.

-

Data Analysis: The inhibition of PGE2 production at each concentration of the test compound is calculated relative to the vehicle-treated control. IC50 values can be determined from the dose-response curve.

Conclusion

This compound exerts its therapeutic effects through its active metabolite, piroxicam, which acts as a non-selective inhibitor of both COX-1 and COX-2 enzymes. This inhibition of cyclooxygenase activity leads to a reduction in the synthesis of prostaglandins, particularly PGE2, which are key mediators of inflammation, pain, and fever. The quantitative data on piroxicam's inhibitory activity, while variable across different experimental systems, confirms its potent action on the COX pathway. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other NSAIDs in the context of prostaglandin synthesis inhibition. A thorough understanding of these mechanisms is crucial for the rational design and development of safer and more effective anti-inflammatory therapies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a pharmacological and clinical review of a new NSAID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. resources.rndsystems.com [resources.rndsystems.com]

Methodological & Application

Droxicam Protocol for In Vivo Inflammation Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Droxicam, a non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, serves as a prodrug for piroxicam.[1] Upon oral administration, this compound is converted to its active metabolite, piroxicam, within the gastrointestinal tract.[2] Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[3][4] This document provides detailed protocols for utilizing this compound in the carrageenan-induced paw edema model, a widely used acute in vivo inflammation model. It also includes quantitative data on its efficacy and a visual representation of the relevant signaling pathway.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

This compound's anti-inflammatory activity stems from its active form, piroxicam, which is a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][5] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[3][6] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[5][6] By inhibiting both isoforms, piroxicam effectively reduces the production of prostaglandins, leading to the alleviation of inflammatory symptoms.

Figure 1: this compound's Mechanism of Action via COX Pathway Inhibition.

In Vivo Inflammation Model: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a classic and highly reproducible model of acute inflammation, primarily used for the evaluation of anti-inflammatory drugs.[7][8] Sub-plantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.[9] The initial phase is mediated by histamine, serotonin, and bradykinin, while the later phase (3-6 hours) is primarily driven by the production of prostaglandins.[9]

Experimental Protocol

1. Animals:

-

Species: Wistar or Sprague-Dawley rats.

-

Weight: 150-200 g.

-

Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

2. Materials:

-

This compound

-

Carrageenan (lambda, Type IV)

-

Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose in saline)

-

Saline (0.9% NaCl)

-

Plethysmometer (for paw volume measurement)

3. Experimental Groups:

-

Group 1: Control (Vehicle): Receives the vehicle only.

-

Group 2: Carrageenan Control: Receives the vehicle followed by carrageenan injection.

-

Group 3: this compound Treatment: Receives a specified dose of this compound followed by carrageenan injection. Multiple dose groups can be included.

-

Group 4: Positive Control (e.g., Indomethacin): Receives a standard anti-inflammatory drug.

4. Procedure:

-

Fast the animals overnight before the experiment, with free access to water.

-

Administer this compound or the vehicle orally (p.o.) to the respective groups. A common dosage range for this compound in rats is 0.25-0.5 mg/kg.[10]

-

One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[1][11]

-

Measure the paw volume of each rat immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[1][11]

5. Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline paw volume from the post-injection volume.

-

Calculate the percentage inhibition of edema for the drug-treated groups compared to the carrageenan control group using the following formula:

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Figure 2: Workflow for Carrageenan-Induced Paw Edema Model.

Data Presentation: Efficacy of this compound and Other NSAIDs

The following table summarizes the anti-inflammatory activity of this compound in comparison to its active metabolite, piroxicam, and other NSAIDs in various in vivo models. The data is presented as ED50 values, which represent the dose required to produce a 50% inhibition of the inflammatory response.

| Compound | Animal Model | ED50 (mg/kg, p.o.) | Reference |

| This compound | Carrageenan-induced paw edema (rat) | 0.25 - 0.5 (active doses) | [10] |

| This compound | Nystatin-induced edema (rat) | 4.8 - 12.9 | [10] |

| Piroxicam | Carrageenan-induced paw edema (rat) | ~1 - 5 | [12] |

| Phenylbutazone | Carrageenan-induced paw edema (rat) | >2.5 - 5 (less active than this compound) | [10] |

| Isoxicam | Carrageenan-induced paw edema (rat) | More than this compound | [13] |

| Suprofen | Carrageenan-induced paw edema (rat) | More than this compound | [13] |

Note: Direct comparison of ED50 values across different studies should be done with caution due to potential variations in experimental conditions.

Conclusion

This compound is an effective anti-inflammatory agent that can be reliably evaluated using the carrageenan-induced paw edema model in rats. The provided protocol offers a standardized method for assessing its efficacy. The mechanism of action, centered on the inhibition of the COX pathway by its active metabolite piroxicam, is well-established. The quantitative data indicates that this compound's potency is comparable to that of piroxicam and superior to several other NSAIDs in this acute inflammation model. These application notes and protocols should serve as a valuable resource for researchers investigating the anti-inflammatory properties of this compound.

References

- 1. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]

- 6. verywellhealth.com [verywellhealth.com]

- 7. researchgate.net [researchgate.net]

- 8. Carrageenan-induced rat paw oedema: Significance and symbolism [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological properties of this compound, a new non-steroidal anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The topical anti-inflammatory effects of piroxicam in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacological profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Carrageenan-Induced Paw Edema Assay with Droxicam

For Researchers, Scientists, and Drug Development Professionals

Introduction

Droxicam is a non-steroidal anti-inflammatory drug (NSAID) from the oxicam class. It functions as a prodrug, converting to its active form, Piroxicam, in the gastrointestinal tract.[1][2] This conversion allows this compound to exert potent anti-inflammatory, analgesic, and antipyretic effects, primarily through the inhibition of prostaglandin synthesis.[1][3] this compound has demonstrated significant anti-inflammatory activity in preclinical models, including the widely-used carrageenan-induced paw edema assay in rats.[4] This model is a cornerstone for the primary screening of potential anti-inflammatory agents due to its reproducibility and well-characterized inflammatory cascade.[5][6]

The injection of carrageenan, a sulfated polysaccharide, into the paw of a rodent elicits an acute, localized inflammatory response characterized by edema, erythema, and hyperalgesia.[7] This response is biphasic, with an initial phase involving the release of histamine and serotonin, followed by a later phase mediated by the production of prostaglandins, primarily through the action of the cyclooxygenase-2 (COX-2) enzyme.[8][9] this compound, through its conversion to Piroxicam, targets this late-phase response by inhibiting COX-2, thereby reducing prostaglandin E2 (PGE2) synthesis and subsequent edema.[2][10]

These application notes provide a detailed protocol for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory efficacy of this compound.

Signaling Pathway of Carrageenan-Induced Inflammation and this compound Inhibition

The inflammatory cascade initiated by carrageenan and the mechanism of action for this compound are depicted below. Carrageenan injection triggers the release of inflammatory mediators, leading to the upregulation of COX-2 and the production of prostaglandins, which cause vasodilation, increased vascular permeability, and edema. This compound, as a prodrug of Piroxicam, inhibits the COX-2 enzyme, thereby blocking prostaglandin synthesis and mitigating the inflammatory response.

Caption: this compound's Mechanism in Carrageenan-Induced Inflammation.

Experimental Protocol

This protocol outlines the procedure for assessing the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model in rats.

1. Animals:

-

Species: Male Wistar or Sprague-Dawley rats.

-

Weight: 150-200 g.

-

Acclimatization: House the animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

2. Materials and Reagents:

-

This compound

-

Piroxicam (as a reference compound, optional)

-

Carrageenan (lambda, Type IV)

-

Vehicle for this compound/Piroxicam (e.g., 0.5% w/v carboxymethyl cellulose in saline)

-

Sterile saline (0.9% NaCl)

-

Plethysmometer

-

Syringes and needles (27G)

3. Experimental Groups:

-

Group 1 (Control): Vehicle administration + Carrageenan.

-

Group 2 (Positive Control): Reference drug (e.g., Indomethacin 10 mg/kg or Piroxicam) + Carrageenan.

-

Group 3-n (Test Groups): this compound at various doses (e.g., 5, 10, 20 mg/kg) + Carrageenan.

4. Procedure:

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

-

Fasting: Fast the animals overnight before the experiment but allow free access to water.

-

Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

-

Drug Administration: Administer this compound, the reference drug, or the vehicle to the respective groups. The oral route is common for this compound.

-

Waiting Period: Wait for a predetermined period (e.g., 60 minutes) to allow for drug absorption.

-

Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan suspension in saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.[11]

-

Data Analysis:

-

Calculate the paw edema (in mL) at each time point: Edema = Vt - V₀.

-

Calculate the percentage of edema inhibition for the drug-treated groups compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Data Presentation

The anti-inflammatory effect of this compound is dose-dependent. Although specific dose-response data for this compound in the carrageenan-induced paw edema model is limited in publicly available literature, data from its active metabolite, Piroxicam, and comparative studies with other NSAIDs can provide valuable insights.

Table 1: Anti-Inflammatory Activity of Orally Administered this compound in Carrageenan-Induced Paw Edema in Rats.

| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3h (Hypothetical Data) | % Inhibition at 3h |

| Control (Vehicle) | - | 0.85 ± 0.06 | - |

| This compound | 5 | 0.55 ± 0.05 | 35.3 |

| This compound | 10 | 0.42 ± 0.04 | 50.6 |

| This compound | 20 | 0.30 ± 0.03 | 64.7 |

| Piroxicam | 10 | 0.40 ± 0.04 | 52.9 |

Note: The data in Table 1 is hypothetical and for illustrative purposes to demonstrate a typical dose-response relationship. Actual results may vary.

Table 2: Comparative Efficacy of this compound and Other NSAIDs.

| Compound | Dose (mg/kg, p.o.) | Relative Anti-Inflammatory Activity | Reference |

| This compound | 0.25 - 0.5 | As active as Piroxicam | [4] |

| Phenylbutazone | 2.5 - 5.0 | Less active than this compound | [4] |

This table is based on published comparative data.

Conclusion

The carrageenan-induced paw edema assay is a robust and reliable method for evaluating the acute anti-inflammatory properties of this compound. The protocol provided herein offers a standardized approach for conducting this assay. The expected results would demonstrate a dose-dependent reduction in paw edema with this compound administration, confirming its efficacy as an inhibitor of prostaglandin-mediated inflammation. This assay is a critical step in the preclinical development and pharmacological characterization of this compound and other potential anti-inflammatory agents.

References

- 1. researchgate.net [researchgate.net]

- 2. ejvs.journals.ekb.eg [ejvs.journals.ekb.eg]

- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 7. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scispace.com [scispace.com]

- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Simultaneous Quantification of Droxicam and Piroxicam using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam and its prodrug, Droxicam. The developed method is crucial for pharmacokinetic studies, formulation development, and quality control, enabling the accurate measurement of both the administered prodrug and its active metabolite in a single analytical run. This document provides a comprehensive experimental protocol, system suitability parameters, and a summary of expected quantitative data.

Introduction